molecular formula C12H9ClO3S B10910119 5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid

5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910119
M. Wt: 268.72 g/mol
InChI Key: SCSSNUATFREOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently and sustainably .

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:

These compounds share the thiophene core but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the 2-chlorophenoxy group in This compound makes it unique and potentially more versatile in certain applications .

Properties

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3S/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

SCSSNUATFREOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(S2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.